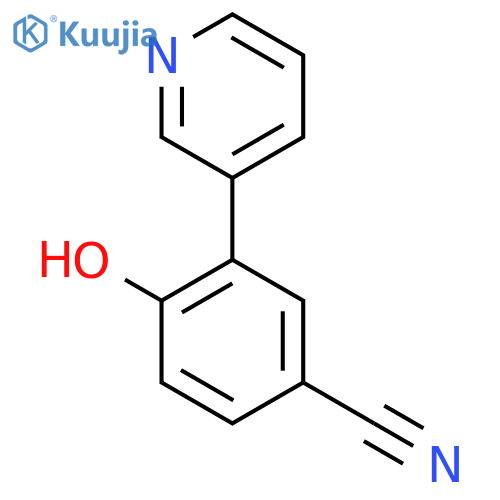Cas no 69571-30-8 (4-Hydroxy-3-(pyridin-3-yl)benzonitrile)

69571-30-8 structure
商品名:4-Hydroxy-3-(pyridin-3-yl)benzonitrile
CAS番号:69571-30-8
MF:C12H8N2O
メガワット:196.20472240448
CID:4963291
4-Hydroxy-3-(pyridin-3-yl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-hydroxy-3-(pyridin-3-yl)benzonitrile
- 4-Hydroxy-3-(pyridin-3-yl)benzonitrile
-
- インチ: 1S/C12H8N2O/c13-7-9-3-4-12(15)11(6-9)10-2-1-5-14-8-10/h1-6,8,15H
- InChIKey: GLMXGDJPDVWIAT-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(C#N)=CC=1C1C=NC=CC=1
計算された属性
- せいみつぶんしりょう: 196.063662883 g/mol
- どういたいしつりょう: 196.063662883 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 56.9
- ぶんしりょう: 196.20
4-Hydroxy-3-(pyridin-3-yl)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014002339-500mg |
4-Hydroxy-3-(pyridin-3-yl)benzonitrile |
69571-30-8 | 97% | 500mg |
$847.60 | 2023-09-01 | |
| Alichem | A014002339-250mg |
4-Hydroxy-3-(pyridin-3-yl)benzonitrile |
69571-30-8 | 97% | 250mg |
$494.40 | 2023-09-01 | |
| Alichem | A014002339-1g |
4-Hydroxy-3-(pyridin-3-yl)benzonitrile |
69571-30-8 | 97% | 1g |
$1549.60 | 2023-09-01 |
4-Hydroxy-3-(pyridin-3-yl)benzonitrile 関連文献
-
1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
69571-30-8 (4-Hydroxy-3-(pyridin-3-yl)benzonitrile) 関連製品
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
